REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C[C:10]([OH:12])=[O:11].N1CCCC[CH2:16]1>N1C=CC=CC=1>[O:6]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:1](=[CH2:16])[C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
41.6 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
round bottom flask and refluxed for 31/2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C(C(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |